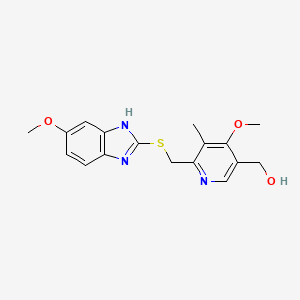

5-Hydroxyomeprazole sulphide

Description

Contextualization within Omeprazole (B731) Metabolic Cascade Research

Omeprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main enzymes involved are CYP2C19 and CYP3A4. pharmgkb.orgpharmgkb.orgnih.gov CYP2C19 is largely responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 primarily mediates the formation of omeprazole sulphone. nih.govacs.orgscielo.br These major metabolites can then undergo further biotransformation.

Notably, 5-hydroxyomeprazole can be sulphoxidized by CYP3A4 to form 5-hydroxyomeprazole sulphone. nih.gov Conversely, omeprazole sulphone can be hydroxylated by CYP2C19 to also yield 5-hydroxyomeprazole sulphone. nih.gov The compound of interest, 5-hydroxyomeprazole sulphide, is considered a minor human metabolite of omeprazole. nih.govartmolecule.fr It can be formed from omeprazole sulphide, which itself is a metabolite of omeprazole. artmolecule.frresearchgate.net The formation of this compound from omeprazole sulphide involves a regioselective C-H hydroxylation. nih.gov

The metabolic fate of omeprazole is also influenced by genetic polymorphisms of the CYP2C19 enzyme, leading to different metabolic profiles in individuals classified as poor or extensive metabolizers. pharmgkb.org

Academic Significance as a Metabolite in Cytochrome P450-Mediated Biotransformations

The study of this compound and other omeprazole metabolites is crucial for several reasons. Firstly, it provides a deeper understanding of the catalytic activities and substrate specificities of CYP enzymes, particularly CYP2C19 and CYP3A4. acs.orgrsc.org The formation of various metabolites from a single parent compound highlights the complex interplay between different P450 isoforms.

Secondly, the metabolites of omeprazole, including 5-hydroxyomeprazole, have been shown to be reversible inhibitors of both CYP2C19 and CYP3A4. nih.govdrugbank.com This has implications for potential drug-drug interactions, as the inhibition of these enzymes can affect the metabolism of other co-administered drugs. nih.govdrugbank.com Understanding the inhibitory potential of each metabolite contributes to a more accurate prediction of these interactions. nih.gov

Furthermore, research into the enzymatic synthesis of metabolites like this compound using non-human enzyme systems, such as CYP102A1 from Bacillus megaterium, opens avenues for biotechnological applications. nih.govresearchgate.net These engineered enzymes can serve as biocatalysts for the efficient and regioselective production of drug metabolites, which are often required as analytical standards or for further toxicological studies. nih.govresearchgate.net

Interactive Data Table: Key Enzymes and Metabolites in Omeprazole Metabolism

| Parent Compound | Enzyme | Resulting Metabolite |

| Omeprazole | CYP2C19 | 5-Hydroxyomeprazole |

| Omeprazole | CYP3A4 | Omeprazole Sulphone |

| 5-Hydroxyomeprazole | CYP3A4 | 5-Hydroxyomeprazole Sulphone |

| Omeprazole Sulphone | CYP2C19 | 5-Hydroxyomeprazole Sulphone |

| Omeprazole Sulphide | CYP102A1 (mutant) | This compound |

Structure

3D Structure

Properties

IUPAC Name |

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-15(18-7-11(8-21)16(10)23-3)9-24-17-19-13-5-4-12(22-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRHWXYFTPMNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201126257 | |

| Record name | 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103876-99-9 | |

| Record name | 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103876-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 5 Hydroxyomeprazole Sulphide

Enzymatic Formation from Omeprazole (B731) and Related Sulfides

The metabolic journey from omeprazole to 5-Hydroxyomeprazole sulphide is not a direct, single-step conversion but rather a result of sequential biotransformations. The principal enzymes from the cytochrome P450 family, located mainly in the liver, are central to these pathways.

Role of Specific Cytochrome P450 Isoforms (CYP2C19, CYP3A4, CYP102A1)

The metabolism of omeprazole is predominantly carried out by two key human enzymes: CYP2C19 and CYP3A4. drugbank.compharmgkb.org CYP2C19 is the primary enzyme responsible for the formation of 5-hydroxyomeprazole through hydroxylation of the 5-methyl group on the benzimidazole (B57391) ring. drugbank.comacs.orgnih.govartmolecule.fr Conversely, CYP3A4 is mainly responsible for the formation of an achiral metabolite, omeprazole sulfone, through oxidation of the sulfoxide (B87167) group. drugbank.comnih.govnih.govmdpi.com

The formation of this compound necessitates both a hydroxylation and a reduction (of the sulfoxide to a sulfide). One plausible pathway is the initial reduction of omeprazole to omeprazole sulfide (B99878), which is then hydroxylated at the 5-position. Omeprazole sulfide has been identified as a metabolite in various studies. nih.govscielo.br While the specific human CYP enzyme responsible for the direct hydroxylation of omeprazole sulfide to 5-hydroxyomeprazole sulfide is not definitively established, studies using engineered bacterial enzymes provide a model for this reaction. Mutants of CYP102A1 from Bacillus megaterium have been shown to effectively catalyze the regioselective C-5' hydroxylation of omeprazole sulfide to produce 5'-hydroxyomeprazole sulfide. scispace.comresearchgate.net

Another potential route involves the initial formation of 5-hydroxyomeprazole by CYP2C19, followed by the reduction of its sulfoxide group. This reductive pathway has been observed for omeprazole, particularly under hypoxic conditions in perfused rat liver studies, where the formation of the reductively-generated sulfide metabolite increases significantly. scielo.br

The bacterial enzyme CYP102A1 has been extensively studied as a biocatalyst. While the wild-type enzyme shows little to no activity towards omeprazole, engineered mutants can be highly effective. nih.govmdpi.com Specific mutants have been developed that not only hydroxylate omeprazole to 5-hydroxyomeprazole but can do so with high stereoselectivity, mimicking the function of human CYP2C19. nih.govresearchgate.netacs.org

| Enzyme | Primary Substrate (Enantiomer) | Major Reaction | Major Product | Relevance to this compound |

|---|---|---|---|---|

| CYP2C19 | (R)-Omeprazole | 5-Hydroxylation | 5-Hydroxyomeprazole acs.orgnih.gov | Forms the key hydroxylated precursor. |

| CYP3A4 | (S)-Omeprazole | Sulfoxidation | Omeprazole Sulfone nih.govmdpi.com | Competes with the hydroxylation pathway. |

| CYP102A1 (mutants) | Omeprazole, Omeprazole Sulfide | 5-Hydroxylation | 5-Hydroxyomeprazole, this compound researchgate.netnih.gov | Demonstrates the enzymatic feasibility of hydroxylating the sulfide precursor. |

Regioselectivity and Hydroxylation Specificity

The hydroxylation of omeprazole by CYP2C19 exhibits a high degree of regioselectivity, strongly favoring the 5-methyl group of the benzimidazole ring over the 5'-methoxy group of the pyridine (B92270) ring. acs.org Computational studies using quantum mechanics/molecular mechanics (QM/MM) calculations have elucidated the basis for this specificity. The analysis of activation energy barriers for the different metabolic pathways shows that hydroxylation at the 5-methyl position has a lower activation energy barrier compared to the 5'-methoxy position, making it the kinetically favored reaction. acs.org This regioselectivity appears to be a consistent feature, as bacterial CYP102A1 mutants also produce 5'-OH omeprazole as the single major metabolite from both omeprazole enantiomers. nih.govdoi.org The active site environment of the enzyme plays a pivotal role in modulating the substrate's reactivity and orienting it for specific hydroxylation. acs.org

Sulfide Reduction Pathways and Interconversion Mechanisms

The formation of the sulfide moiety is a critical step in the biosynthesis of this compound. This involves the reduction of the sulfoxide group present in omeprazole or its hydroxylated metabolite. Studies have shown that omeprazole can be metabolized via a reductive pathway to form omeprazole sulfide. scielo.br This reductive metabolism can be significantly influenced by physiological conditions. For instance, in isolated perfused rat liver models, hypoxic (low oxygen) conditions were found to severely retard the oxidative metabolism of omeprazole (i.e., sulfone formation) while causing a four-fold increase in the concentration of the reductively-generated sulfide metabolite. nih.gov This suggests that under certain conditions, reductive pathways can become more prominent. The conversion of the sulfoxide to a thioether (sulfide) has been identified as a major metabolic pathway for omeprazole in mouse brain and plasma. scielo.br

Stereochemical Aspects of this compound Formation

The metabolism of omeprazole, which is administered as a racemic mixture of its (R)- and (S)-enantiomers, is highly stereoselective. This enantioselectivity is a critical factor influencing the metabolic fate of the drug and, consequently, the formation of its metabolites, including this compound. mdpi.comresearchgate.net

Enantioselective Metabolic Routes and Stereoselective Disposition

The two primary metabolizing enzymes, CYP2C19 and CYP3A4, exhibit distinct preferences for the omeprazole enantiomers. nih.gov CYP2C19 preferentially hydroxylates (R)-(+)-omeprazole to form (R)-5-hydroxyomeprazole. acs.orgnih.gov The intrinsic clearance for the formation of the hydroxy metabolite from (S)-omeprazole is about 10-fold lower than that from (R)-omeprazole. nih.gov In contrast, CYP3A4-mediated sulfoxidation highly favors the (S)-(-)-omeprazole enantiomer, with the intrinsic clearance for sulfone formation being 10-fold higher for (S)-omeprazole than for its (R)-counterpart. nih.gov

This stereoselective disposition means that the (R)-enantiomer is cleared more rapidly via the hydroxylation pathway mediated by CYP2C19, while the (S)-enantiomer is cleared more slowly and is more susceptible to metabolism by CYP3A4. nih.govresearchgate.net As a result, the formation of 5-hydroxyomeprazole, the direct precursor to this compound via the reduction pathway, is predominantly derived from (R)-omeprazole. nih.gov

Substrate and Product Stereoselectivity in Enzymatic Reactions

Metabolic enzymes exhibit stereoselectivity at both the substrate and product level. researchgate.net Substrate stereoselectivity is evident in how CYP2C19 has a much higher affinity and catalytic rate for (R)-omeprazole hydroxylation compared to (S)-omeprazole. nih.govnih.gov The inhibition of CYP2C19 by omeprazole is also stereoselective, though less so than for some other proton pump inhibitors. tandfonline.com

The potential for product stereoselectivity exists in the formation of this compound itself, although this has been less extensively studied. However, research on engineered biocatalysts has provided significant insights. While some early CYP102A1 mutants could produce 5-hydroxyomeprazole, the reaction was not stereoselective. nih.gov More advanced computational redesign has led to the development of specific CYP102A1 mutants (e.g., UD1, UD2, UD3) that are highly stereoselective. These mutants preferentially hydroxylate (R)-omeprazole with high turnover rates, while showing very low activity towards (S)-omeprazole, achieving an enantiomeric excess of up to 92% for the (R)-hydroxylated product. nih.govresearchgate.net This demonstrates that enzymes can be engineered to have high substrate and product stereoselectivity for this specific biotransformation.

| Enzyme Mutant | Substrate | Turnover Rate (min⁻¹) | Enantiomeric Excess (e.e.) % for (R)-OMP Hydroxylation |

|---|---|---|---|

| UD1 (TM/L75I) | (R)-OMP | 55 ± 4.7 | 92% |

| (S)-OMP | 2.2 ± 0.19 | ||

| UD2 (TM/A264G) | (R)-OMP | 84 ± 4.8 | 87% |

| (S)-OMP | 6.0 ± 0.68 | ||

| UD3 (TM/A328V) | (R)-OMP | 79 ± 5.7 | 70% |

| (S)-OMP | 14 ± 2.8 |

Biotransformation Studies in Diverse Biological Systems: Fungal Metabolism of Omeprazole

Fungi have been extensively investigated as microbial models for mammalian drug metabolism due to their enzymatic machinery, which can perform a wide array of biotransformations, including phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. frontiersin.org Several fungal species, particularly from the genus Cunninghamella, have been shown to produce mammalian metabolites of various drugs, including omeprazole. elsevier.es

Research into the fungal biotransformation of omeprazole has revealed that different species and even strains can yield different metabolic profiles. The primary reactions observed are aliphatic hydroxylation and sulfonation (oxidation of the sulfur atom). scielo.br For instance, a study evaluating various phytopathogenic and endophytic fungi demonstrated that sulfonation was a more prevalent reaction across the tested species. scielo.brresearchgate.net

In this study, several fungi were incubated with omeprazole for 24 hours to assess their metabolic activity. The results highlighted the diversity in metabolic capabilities among the fungi.

Research Findings:

Detailed analysis from biotransformation studies reveals specific metabolic activities of different fungal species on omeprazole. scielo.brresearchgate.net

Botrytis cinerea : This phytopathogenic fungus was unique among the tested species in its ability to produce 5-hydroxyomeprazole, achieving a 2.1% yield. It also produced omeprazole sulphone with a 7.3% yield. scielo.brresearchgate.net

Colletotrichum acutatum : This fungus was efficient in converting omeprazole into omeprazole sulphone, with a biotransformation rate of 9.6% within 24 hours of incubation. scielo.br

Other Phytopathogenic Fungi : Species like Colletotrichum gloeosporioides and Eutypa lata also demonstrated the ability to form omeprazole sulphone. scielo.br

The variance in the metabolic products can be attributed to the distinct enzymatic compositions of each fungal strain. This specificity allows for the potential selection of particular fungi to produce a desired metabolite. scielo.br The use of fungi as biocatalysts presents an environmentally friendly and efficient method for producing drug metabolites that can be used as analytical standards or for further pharmacological and toxicological studies. researchgate.net

Table 1: Biotransformation of Omeprazole by Selected Fungi

| Fungus | Type | Metabolite(s) Formed | % Biotransformation (24h) |

|---|---|---|---|

| Botrytis cinerea | Phytopathogenic | 5-Hydroxyomeprazole | 2.1% |

| Omeprazole Sulphone | 7.3% | ||

| Colletotrichum acutatum | Phytopathogenic | Omeprazole Sulphone | 9.6% |

| Colletotrichum gloeosporioides | Phytopathogenic | Omeprazole Sulphone | 7.8% |

| Eutypa lata | Phytopathogenic | Omeprazole Sulphone | 5.5% |

Data sourced from Borges et al., 2011. scielo.brresearchgate.net

Enzymatic Kinetics and Molecular Mechanisms of 5 Hydroxyomeprazole Sulphide Formation

Quantitative Enzymatic Characterization of 5-Hydroxylation and Sulfide (B99878) Oxidation/Reduction Pathways

The biotransformation of omeprazole (B731) is complex, involving several metabolic routes. The two principal initial pathways are 5-hydroxylation to form 5-hydroxyomeprazole and sulfoxidation to yield omeprazole sulfone. nih.gov A reduction pathway also leads to the formation of omeprazole sulphide. wikipedia.orgdrugbank.com The subsequent hydroxylation of omeprazole sulphide results in the formation of 5-hydroxyomeprazole sulphide. artmolecule.fr

Determination of Apparent Kinetic Parameters (K_m, V_max, k_cat)

The kinetics of the primary metabolic pathways of omeprazole have been characterized in human liver microsomes (HLM). These studies often reveal biphasic kinetics, indicating the involvement of at least two different enzymes—a high-affinity, low-capacity enzyme and a low-affinity, high-capacity enzyme—for both 5-hydroxylation and sulfoxidation. nih.govnih.gov

For the 5-hydroxylation pathway, the high-affinity component exhibits a Michaelis-Menten constant (K_m) in the range of 6.3 ± 1.7 µM, with a maximal velocity (V_max) of 109.8 ± 75.4 pmol/mg/min. nih.gov The low-affinity component for this reaction has a much higher K_m of 183.2 ± 180.4 µM and a V_max of 163.3 ± 94.1 pmol/mg/min. nih.gov

Similarly, the sulfoxidation of omeprazole shows a high-affinity K_m of 10.4 ± 6.3 µM and a V_max of 77.5 ± 46.1 pmol/mg/min. nih.gov The low-affinity component for sulfoxidation is characterized by a K_m of 671.2 ± 639.4 µM and a V_max of 318.3 ± 163.3 pmol/mg/min. nih.gov

While direct kinetic parameters for the specific conversion of omeprazole sulphide to this compound by human CYP enzymes are not extensively documented in the literature, studies using engineered bacterial CYP enzymes provide some insight. For instance, a highly active mutant of CYP102A1 was found to catalyze the 5'-hydroxylation of omeprazole sulfide with a catalytic rate (k_cat) of 11 min⁻¹. researchgate.net

Table 1: Apparent Kinetic Parameters for Omeprazole Metabolism in Human Liver Microsomes

| Metabolic Pathway | Kinetic Component | K_m (µM) | V_max (pmol/mg/min) |

|---|---|---|---|

| 5-Hydroxylation | High-Affinity | 6.3 ± 1.7 | 109.8 ± 75.4 |

| Low-Affinity | 183.2 ± 180.4 | 163.3 ± 94.1 | |

| Sulfoxidation | High-Affinity | 10.4 ± 6.3 | 77.5 ± 46.1 |

| Low-Affinity | 671.2 ± 639.4 | 318.3 ± 163.3 |

Comparative Enzymology Across Recombinant Cytochrome P450 Isoforms

Studies utilizing recombinant human P450 enzymes have been crucial in identifying the specific isoforms responsible for omeprazole metabolism. nih.gov

CYP2C19 is confirmed as the major high-affinity enzyme responsible for the 5-hydroxylation of omeprazole. nih.gov It exhibits a substantially lower K_m for this reaction compared to other CYPs. nih.gov Recombinant CYP2C19 shows a high turnover number for producing 5-hydroxyomeprazole. nih.gov CYP2C19 also demonstrates stereoselectivity, preferentially hydroxylating the R-enantiomer of omeprazole. acs.orgresearchgate.net

CYP3A4 is the primary enzyme mediating the sulfoxidation of omeprazole to omeprazole sulfone. nih.gov It also contributes to 5-hydroxylation, but acts as a low-affinity, high-capacity enzyme for this pathway. nih.gov Unlike CYP2C19, CYP3A4-mediated sulfoxidation favors the S-enantiomer (esomeprazole). acs.orgresearchgate.net

Other CYP Isoforms: Other enzymes from the CYP2C family, such as CYP2C8, CYP2C9, and CYP2C18, can also form 5-hydroxyomeprazole, although their contribution is generally considered minor and occurs mainly at higher substrate concentrations. nih.gov

The formation of this compound is thus dependent on this enzymatic interplay. The initial formation of omeprazole sulphide can occur via reduction, and this metabolite is then available for 5-hydroxylation, a reaction type characteristic of CYP2C19.

Table 2: Major Cytochrome P450 Isoforms in Omeprazole Metabolism

| CYP Isoform | Primary Metabolic Reaction | Affinity | Stereoselectivity Preference |

|---|---|---|---|

| CYP2C19 | 5-Hydroxylation | High | R-omeprazole |

| CYP3A4 | Sulfoxidation | Low (for hydroxylation) | S-omeprazole (for sulfoxidation) |

Genotypic Influences on Enzyme Activity in In Vitro Systems

Impact of Genetic Polymorphisms of CYP2C19 on Omeprazole 5-Hydroxylation Capacity

The gene encoding CYP2C19 is highly polymorphic, leading to significant inter-individual and inter-ethnic variations in enzyme activity. wikipedia.org Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs).

Poor Metabolizers (PMs): Individuals with two loss-of-function alleles (e.g., *2, *3) have deficient CYP2C19 activity. This results in a significantly reduced capacity for 5-hydroxylation, leading to higher plasma concentrations of the parent drug, omeprazole. In these individuals, metabolism is shunted towards the CYP3A4-mediated sulfoxidation pathway. Consequently, the formation of 5-hydroxyomeprazole and its subsequent metabolites, including potentially this compound, is diminished.

Extensive Metabolizers (EMs): Those with two functional alleles (1/1) have normal enzyme activity and efficiently metabolize omeprazole via 5-hydroxylation.

Ultrarapid Metabolizers (UMs): Carriers of the gain-of-function *17 allele exhibit increased CYP2C19 activity, leading to faster clearance of omeprazole through the 5-hydroxylation pathway.

In vitro studies using recombinant enzymes have quantified these differences. For example, the CYP2C19*19 variant shows a significantly higher K_m (decreased affinity) for omeprazole 5-hydroxylation compared to the wild-type enzyme, suggesting a reduced metabolic efficiency.

Enzyme Inhibition and Induction Studies Utilizing In Vitro Models

The activity of enzymes metabolizing omeprazole can be altered by various compounds, including omeprazole itself and its metabolites.

Enzyme Inhibition: Omeprazole and some of its metabolites, including omeprazole sulfone and 5'-O-desmethylomeprazole, are time-dependent inhibitors of CYP2C19. nih.gov Omeprazole sulphide has also been identified as a direct-acting inhibitor of CYP2C19, with a reported IC50 value of 9.7 µM in human liver microsomes. ncats.iobertin-bioreagent.com This suggests that as metabolites are formed, they can compete with and inhibit the further metabolism of the parent drug, creating a complex feedback loop. The enantiomers of omeprazole can also competitively inhibit each other's metabolism. acs.org

Structural Basis of Enzyme-Substrate Interactions Leading to this compound

The formation of this compound first requires the generation of omeprazole sulphide, which then must bind to the active site of a hydroxylating enzyme, primarily CYP2C19, in a productive orientation.

Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, have provided insights into the binding of omeprazole within the CYP2C19 active site. acs.org For the 5-hydroxylation of omeprazole, the substrate adopts an extended, linear conformation. acs.org This orientation positions the 5-methyl group of the pyridine (B92270) ring in close proximity to the reactive iron-oxo species of the heme center, facilitating hydrogen abstraction, which is the rate-determining step in the hydroxylation reaction. acs.org

Advanced Analytical Methodologies for 5 Hydroxyomeprazole Sulphide Research

Chromatographic Separation Techniques for Metabolite Analysis

Chromatographic techniques are fundamental in the separation of complex mixtures, making them indispensable for the analysis of drug metabolites like 5-Hydroxyomeprazole sulphide from biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Metabolic Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the simultaneous determination of omeprazole (B731) and its metabolites, including 5-hydroxyomeprazole and omeprazole sulfone. scielo.brtandfonline.com Method development often involves optimizing the mobile phase, column type, and detection parameters to achieve adequate separation and sensitivity.

A study detailing the analysis of omeprazole and its metabolites in human plasma utilized a C-18 HPLC column with a gradient elution mobile phase composed of 50 mM phosphate (B84403) buffer and acetonitrile (B52724). tandfonline.com The UV detector was set at 302 nm. tandfonline.com This method demonstrated good stability of the analytes under various storage conditions and was proven to be selective and specific. tandfonline.com

Another fast HPLC method was developed for the simultaneous analysis of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in liquid culture medium for biotransformation studies. scielo.broalib.com This method employed a monolithic Chromolith Fast gradient RP 18 end-capped column and a mobile phase of 0.15% (v/v) trifluoroacetic acid in water and acetonitrile. oalib.comresearchgate.net The rapid gradient elution allowed for a short analysis time of less than two minutes. scielo.br

The table below summarizes the key parameters of a validated HPLC method for the analysis of omeprazole and its metabolites.

| Parameter | Value |

| Column | C-18 HPLC column tandfonline.com |

| Mobile Phase | Gradient of 50 mM phosphate buffer and acetonitrile tandfonline.com |

| Detection | UV at 302 nm tandfonline.com |

| Linearity Range | 20-800 ng/mL for omeprazole and 5-hydroxyomeprazole tandfonline.com |

| Recovery | >97% for omeprazole and 5-hydroxyomeprazole tandfonline.com |

| Accuracy (at LLOQ) | 97.3% for omeprazole, 102.3% for 5-hydroxyomeprazole tandfonline.com |

| This table presents data from a validated HPLC method for the simultaneous measurement of omeprazole and 5-hydroxyomeprazole in human plasma. tandfonline.com |

Chiral Chromatography for Enantiomeric Resolution of this compound

Since omeprazole is a chiral compound, its metabolites, including this compound, can also exist as enantiomers. Chiral chromatography is essential for separating these stereoisomers to understand their different pharmacokinetic and pharmacodynamic profiles.

A method for the chiral assay of omeprazole and its principal metabolites, (R)- and (S)-5-hydroxyomeprazole, was developed using column-switching reversed-phase HPLC with UV detection. nih.gov The separation was achieved on a Shiseido CD-ph chiral column with a mobile phase of phosphate buffer:methanol (45:55, v/v, pH 5.0). nih.gov This method was successfully applied to a pharmacokinetic study in human volunteers with different CYP2C19 genotypes. nih.gov

Another approach utilized a Chiralpak IA amylose-based chiral stationary phase (CSP) for the enantioseparation of lansoprazole, a related proton pump inhibitor. semanticscholar.org Supercritical fluid chromatography (SFC) is another technique that has been explored for the chiral separation of omeprazole, offering advantages such as rapid separations and reduced solvent consumption. chromatographyonline.com

| Parameter | Value |

| Column | Shiseido CD-ph chiral column (5 μm, 150 mm × 4.6mm i.d.) nih.gov |

| Mobile Phase | Phosphate buffer:methanol (45:55, v/v, pH 5.0) nih.gov |

| Limit of Quantitation (LOQ) | 5 ng/mL for all analytes nih.gov |

| Intra-day Precision (CV) | <9.5% nih.gov |

| Inter-day Precision (CV) | <9.6% nih.gov |

| This table outlines the parameters for a chiral HPLC method used to determine the concentrations of (R)- and (S)-omeprazole and its metabolites in human plasma. nih.gov |

Mass Spectrometry for Identification and Quantification of Metabolites

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. When coupled with chromatographic separation, it becomes an indispensable tool for metabolite analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Elucidation

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like drug metabolites. ESI-MS has been instrumental in the structural elucidation of omeprazole metabolites. pharmgkb.org A detailed analysis of the product ion spectrum of protonated omeprazole using ESI-MS/MS has been reported, which facilitates the characterization of its complex metabolic fate. pharmgkb.org In a study on the simultaneous determination of omeprazole and its main metabolites in human urine, ESI-MS was used for metabolite identification and identity confirmation. researchgate.netuclm.es This led to the identification of a new metabolite, 5-hydroxysulphide omeprazole. researchgate.netresearchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry for Metabolite Profiling

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the quantification of metabolites in complex biological matrices. researchgate.netresearchgate.net A new LC-MS/MS method was developed for the enantioselective quantification of omeprazole and its two main metabolites in human serum, featuring solid-phase extraction, normal-phase chiral HPLC separation, and atmospheric pressure photoionization tandem mass spectrometry. nih.gov

High-resolution mass spectrometry (HRMS), such as that performed on a Q-Exactive Orbitrap mass spectrometer, offers exceptional mass accuracy, which is crucial for determining the elemental composition of unknown metabolites. bio-conferences.orgnih.gov Ultra-high performance liquid chromatography coupled with HRMS (UPLC-HRMS) has been used to detect and profile omeprazole metabolites in human urine samples, leading to the identification of novel metabolites. bio-conferences.org The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are used to propose the structures of these metabolites. bio-conferences.org

| Technique | Application | Key Findings |

| LC-MS/MS | Enantioselective quantification of omeprazole and its metabolites in human serum. nih.gov | Linear calibration ranges of 5-750 ng/ml for omeprazole enantiomers and 2.5-375 ng/ml for 5-hydroxyomeprazole enantiomers were established. nih.gov |

| UPLC-HRMS | Profiling of omeprazole metabolites in human urine. bio-conferences.org | Eight novel metabolites were detected, and structures for six were proposed. bio-conferences.org |

| LC-QTOF-MS | In vivo metabolite identification of omeprazole in mouse brain and plasma. nih.gov | A total of seventeen metabolites were observed, including newly identified ones like hydroxy glucuronide metabolites. nih.gov |

| This table summarizes the application of various mass spectrometry techniques in the study of omeprazole metabolites. |

Capillary Electrophoresis and Electrochromatography Applications

Capillary electrophoresis (CE) and capillary electrochromatography (CEC) are high-efficiency separation techniques that offer an alternative to HPLC for the analysis of drug metabolites.

CE methods have been developed for the simultaneous determination of omeprazole and its main metabolites in human urine samples. researchgate.netresearchgate.net These methods have been used with both diode-array detection and ESI-MS for identification and confirmation. researchgate.netresearchgate.net A non-aqueous CE (NACE) method was developed for the enantiomeric determination of omeprazole and 5-hydroxyomeprazole using heptakis-(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin as a chiral selector. nih.gov

Open tubular capillary electrochromatography (OT-CEC) has been successfully employed for the enantiomeric separation of omeprazole and its metabolite 5-hydroxyomeprazole. diva-portal.org In one study, avidin (B1170675) was immobilized on the capillary wall and used as a chiral selector, achieving baseline resolution of both racemates. diva-portal.org The resolution values obtained with OT-CEC were reported to be higher than those from packed CEC methods. diva-portal.org

| Technique | Application | Chiral Selector | Key Findings |

| NACE | Enantiomeric determination of omeprazole and 5-hydroxyomeprazole. nih.gov | Heptakis-(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin nih.gov | Good linearity over a concentration range of 2.5-500 microM. nih.gov |

| OT-CEC | Enantiomeric separation of omeprazole and 5-hydroxyomeprazole. diva-portal.org | Immobilized avidin diva-portal.org | Baseline resolution of 1.9 for omeprazole and 2.3 for 5-hydroxyomeprazole. diva-portal.org |

| This table highlights the use of capillary electrophoresis and electrochromatography for the chiral separation of omeprazole and its metabolites. |

Development of Capillary Electrophoresis Methods for Metabolite Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of drug metabolites due to its high efficiency, resolution, and minimal sample consumption. The development of CE methods for the separation of 5-Hydroxyomeprazole from its parent compound, omeprazole, and other related substances has been a focus of analytical research. These methods often require careful optimization of various parameters to achieve baseline separation of the enantiomers of both omeprazole and 5-hydroxyomeprazole.

One notable advancement is the development of a non-aqueous capillary electrophoresis (NACE) method. nih.gov This technique has proven effective for the enantiomeric determination of omeprazole and 5-hydroxyomeprazole. nih.gov In a specific application, heptakis-(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-β-CD) was utilized as a chiral selector within a methanolic ammonium (B1175870) acetate (B1210297) buffer acidified with formic acid. nih.gov Key parameters such as the concentration of the cyclodextrin, buffer electrolyte concentration, applied voltage, and temperature were systematically studied to optimize both the resolution of the enantiomers and their migration times. nih.gov The use of a reduced temperature of 16°C was found to improve resolution and reproducibility while minimizing current loss within the capillary. nih.gov

The validation of this NACE method demonstrated good linearity over a concentration range of 2.5–500 µM for the S- and R-enantiomers of both omeprazole and 5-hydroxyomeprazole. nih.gov The regression coefficients were consistently high, ranging between 0.996 and 0.997. nih.gov Furthermore, the limits of detection (LOD) and quantification (LOQ) were established, highlighting the method's sensitivity. nih.gov The reproducibility of the method was confirmed through an inter-day study, with relative standard deviation (RSD) values for peak migration times calculated to be between 0.41% and 1.48%. nih.gov

In addition to non-aqueous methods, aqueous capillary electrophoresis has also been successfully employed for the enantiomeric separation of omeprazole and 5-hydroxyomeprazole using a highly sulfated β-cyclodextrin (HS-β-CD) as the chiral selector. diva-portal.org The versatility of CE allows for the adaptation of methods to different sample matrices and analytical requirements, making it an indispensable tool in metabolic research.

Table 1: Optimized Parameters and Validation Data for NACE-based Separation

| Parameter | Optimized Value/Range | Finding |

|---|---|---|

| Chiral Selector | Heptakis-(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-β-CD) | Effective for enantiomeric resolution of omeprazole and 5-hydroxyomeprazole. nih.gov |

| Buffer System | Ammonium acetate buffer acidified with formic acid in methanol | Provided a suitable medium for non-aqueous separation. nih.gov |

| Temperature | 16 °C | Improved resolution and reproducibility. nih.gov |

| Linearity Range | 2.5–500 µM | Demonstrated a wide linear response for all four enantiomers. nih.gov |

| Regression Coefficients | 0.996 - 0.997 | Indicated a strong linear relationship. nih.gov |

| LOD | 45 - 51 µM | Showcased the high sensitivity of the method. nih.gov |

| LOQ | 149 - 170 µM | Established the lower limit for accurate quantification. nih.gov |

| Migration Time RSD (Inter-day) | 0.41% - 1.48% | Confirmed the high reproducibility of the method. nih.gov |

Open Tubular Capillary Electrochromatography for Chiral Separation of Related Compounds

Open tubular capillary electrochromatography (OT-CEC) represents another sophisticated approach for the chiral separation of omeprazole and its metabolites. This technique combines the high separation efficiency of capillary electrophoresis with the selective interactions of chromatography. In OT-CEC, a chiral selector is immobilized on the inner surface of the capillary, creating a chiral stationary phase.

A significant development in this area is the use of the protein avidin as a chiral selector for the enantiomeric separation of omeprazole and 5-hydroxyomeprazole. diva-portal.orgscirp.org In this method, avidin was immobilized on the inner surface of a fused silica (B1680970) capillary. diva-portal.org This immobilized avidin served as the chiral stationary phase, enabling the baseline resolution of the enantiomers of both omeprazole and 5-hydroxyomeprazole. diva-portal.org

The successful application of immobilized avidin in OT-CEC provides a valuable alternative to methods that use chiral selectors as additives in the background electrolyte. diva-portal.orgscirp.org The immobilization of the chiral selector can lead to improved stability and reproducibility of the separation system. The development of such OT-CEC methods expands the analytical toolbox available for the challenging chiral separation of omeprazole and its related compounds, offering a robust and efficient platform for stereoselective analysis.

Table 2: OT-CEC Method for Chiral Separation

| Component | Specification | Role in Separation |

|---|---|---|

| Technique | Open Tubular Capillary Electrochromatography (OT-CEC) | Combines electrophoretic and chromatographic separation principles. diva-portal.org |

| Chiral Selector | Immobilized Avidin | Acts as a chiral stationary phase for enantiomeric resolution. diva-portal.orgscirp.org |

| Analytes | Omeprazole and 5-Hydroxyomeprazole | Enantiomers were baseline separated. diva-portal.org |

| Capillary | Fused silica capillary with immobilized avidin | Provided the stationary phase for chiral interactions. diva-portal.org |

Preclinical and in Vitro Investigation of 5 Hydroxyomeprazole Sulphide Metabolism

Metabolic Profiling and Identification in Tissue Microsomes (e.g., Human and Animal Liver Microsomes)

The metabolic profile of 5-hydroxyomeprazole sulphide is understood through the extensive investigation of its parent compound, omeprazole (B731), in various microsomal systems. In human liver microsomes, the primary metabolic pathways for omeprazole are 5-hydroxylation to form 5-hydroxyomeprazole and sulphoxidation to form omeprazole sulphone. nih.govnih.govsci-hub.se These two primary metabolites can undergo further secondary metabolism. Specifically, 5-hydroxyomeprazole can be sulphoxidized by CYP3A4, and omeprazole sulphone can be hydroxylated by CYP2C19, both pathways leading to the formation of 5-hydroxyomeprazole sulphone. nih.gov

The formation of 5-hydroxyomeprazole and omeprazole sulphone in human liver microsomes demonstrates biphasic kinetics, suggesting the involvement of at least two different enzymes in each pathway. nih.govnih.gov Kinetic analyses have distinguished between high- and low-affinity components for both the 5-hydroxylation and sulphoxidation reactions. nih.govnih.gov

Studies in animal models, such as rats, have identified omeprazole sulphide as a metabolite in liver microsomes. researchgate.net The formation of this reductive sulphide metabolite in the isolated perfused rat liver was found to be detectable primarily after a significant reduction in oxygenation, in contrast to the oxygen-dependent formation of the oxidative sulphone metabolite. nih.gov Further investigations in mouse models have identified a range of metabolites in both brain and plasma, including those resulting from the conversion of the sulfoxide (B87167) to a thioether (sulphide). researchgate.netmdpi.com

A study combining human and microbial metabolism has reported the presence of 5-hydroxyomeprazole sulfide (B99878) in human plasma and urine. nih.gov This suggests a metabolic pathway involving both human cytochrome P450 (CYP) enzymes and subsequent action by the intestinal microbiota. nih.gov

Table 1: Kinetic Parameters for Omeprazole Metabolism in Human Liver Microsomes

| Metabolic Pathway | Parameter | Mean Value (± SD) |

| 5-Hydroxylation | High-Affinity Km1 | 6.3 (± 1.7) µM |

| Low-Affinity Km2 | 183.2 (± 180.4) µM | |

| High-Affinity Vmax1 | 109.8 (± 75.4) pmol mg⁻¹ min⁻¹ | |

| Low-Affinity Vmax2 | 163.3 (± 94.1) pmol mg⁻¹ min⁻¹ | |

| Sulphoxidation | High-Affinity Km1 | 10.4 (± 6.3) µM |

| Low-Affinity Km2 | 671.2 (± 639.4) µM | |

| High-Affinity Vmax1 | 77.5 (± 46.1) pmol mg⁻¹ min⁻¹ | |

| Low-Affinity Vmax2 | 318.3 (± 163.3) pmol mg⁻¹ min⁻¹ |

Data sourced from a study on human liver microsomes (n=6). nih.gov

Studies in Recombinant Cytochrome P450 Expression Systems

The roles of specific cytochrome P450 isoenzymes in the metabolism leading to this compound have been elucidated using recombinant expression systems. The formation of the primary precursor, 5-hydroxyomeprazole, is predominantly catalyzed by the polymorphic enzyme CYP2C19. sci-hub.senih.govacs.org The other major primary metabolite, omeprazole sulphone, is formed mainly through the action of CYP3A4. nih.govacs.orgdrugbank.com

These recombinant systems have also been crucial in understanding the stereoselective metabolism of omeprazole. CYP2C19 shows a preference for hydroxylating the R-enantiomer of omeprazole to produce 5-hydroxyomeprazole. acs.org Conversely, CYP3A4 preferentially metabolizes the S-enantiomer (esomeprazole) to generate omeprazole sulphone. acs.org

The secondary metabolic steps are also mediated by these enzymes. Studies confirm that CYP3A4 is responsible for the sulphoxidation of 5-hydroxyomeprazole, while CYP2C19 mediates the hydroxylation of omeprazole sulphone, with both pathways converging on the formation of 5-hydroxyomeprazole sulphone. nih.govresearchgate.net

Furthermore, engineered bacterial P450 enzymes have demonstrated the capacity for direct production of related metabolites. Mutants of CYP102A1 from Bacillus megaterium have been shown to regioselectively hydroxylate omeprazole sulphide to produce 5'-hydroxyomeprazole sulfide, highlighting the potential of biocatalytic systems in synthesizing specific metabolites. researchgate.net

Table 2: Major Cytochrome P450 Enzymes in Omeprazole Metabolism

| Enzyme | Primary Reaction | Preferred Substrate (Enantiomer) | Product |

| CYP2C19 | 5-Hydroxylation | R-omeprazole | 5-hydroxyomeprazole |

| CYP3A4 | Sulphoxidation | S-omeprazole (Esomeprazole) | Omeprazole sulphone |

| CYP2C19 | Secondary Hydroxylation | Omeprazole sulphone | 5-hydroxyomeprazole sulphone |

| CYP3A4 | Secondary Sulphoxidation | 5-hydroxyomeprazole | 5-hydroxyomeprazole sulphone |

This table summarizes findings from multiple studies. nih.govacs.orgresearchgate.net

In Vivo Animal Metabolic Studies Focusing on Metabolite Distribution and Elimination Pathways

In vivo animal studies have provided insights into the distribution and elimination of omeprazole metabolites, including the sulphide derivative. In a study using isolated perfused rat livers, the formation of omeprazole's oxidative sulphone metabolite was shown to be linearly dependent on oxygen delivery. nih.gov In contrast, the reductive metabolite, omeprazole sulphide, was only detectable under hypoxic conditions, suggesting that its formation is favored in environments with reduced oxygen supply. nih.gov

Comprehensive metabolite profiling in mice following various administration routes has led to the identification of seventeen different omeprazole metabolites in both plasma and brain tissue. mdpi.comnih.gov Among these was a metabolite identified as resulting from the sulfoxide to thioether conversion, which corresponds to omeprazole sulphide. researchgate.netmdpi.com The study noted that the profile of observed metabolites differed depending on the administration route and the biological matrix (plasma vs. brain), indicating distinct distribution and metabolic patterns. mdpi.comnih.gov

A study that included untargeted metabolomics in humans identified 5-hydroxyomeprazole sulfide in both plasma and urine samples. nih.gov The authors hypothesized that this metabolite is formed through a combination of initial metabolism by human CYP enzymes followed by further processing by the intestinal microbiota, highlighting a complex interplay between host and microbial metabolism in the ultimate disposition of the drug. nih.gov The major urinary metabolites of omeprazole are typically 5-hydroxyomeprazole and its corresponding carboxylic acid, with neither unchanged omeprazole nor omeprazole sulphone being detected in urine. nih.gov

Utility as a Mechanistic Probe in Xenobiotic Metabolism and Enzyme Activity Studies

While this compound itself is not established as a standard mechanistic probe, its parent compound, omeprazole, and related metabolites are widely used in studies of xenobiotic metabolism. Omeprazole is a recognized probe substrate for evaluating CYP2C19 activity both in vitro and in vivo. researchgate.netresearchgate.netoup.com The rate of formation of 5-hydroxyomeprazole is frequently used as a specific index for hepatic CYP2C19 activity. nih.gov

Metabolites of omeprazole also serve as tools in drug-drug interaction studies. Omeprazole and its metabolites, including 5-hydroxyomeprazole and omeprazole sulphone, are known to be reversible inhibitors of CYP2C19 and CYP3A4. nih.govdrugbank.com Furthermore, omeprazole and omeprazole sulfone have been identified as metabolism-dependent inhibitors (MDIs) of CYP2C19. nih.govresearchgate.net Omeprazole sulphide has been specifically shown to be a direct-acting inhibitor of CYP2C19 in human liver microsomes, with a reported IC50 value of 9.7 µM.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 5-Hydroxyomeprazole sulphide in human liver microsomes, and which cytochrome P450 (CYP) isoforms are involved?

- Methodological Answer : In vitro metabolism studies using human liver microsomes indicate that this compound is metabolized via hydroxylation and sulphonation pathways. The major metabolites include hydroxyomeprazole, omeprazole sulphone, and 5-O-desmethylomeprazole . Key CYP isoforms involved are:

- CYP3A subfamily : Dominant for sulphonation and hydroxysulphone formation.

- S-mephenytoin hydroxylase (CYP2C19) : Primary contributor to hydroxylation.

Experimental approaches should combine correlation analysis (e.g., with S-mephenytoin hydroxylase activity) and isoform-specific inhibitors (e.g., ketoconazole for CYP3A) to validate pathway contributions .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity and specificity. For purity assessment, use European Pharmacopoeia guidelines with validated methods to distinguish structural analogs (e.g., omeprazole sulphone vs. sulphide derivatives) . Include internal standards like deuterated analogs to control for matrix effects.

Advanced Research Questions

Q. How can researchers address biphasic kinetic patterns observed in the formation of this compound metabolites during in vitro studies?

- Methodological Answer : Biphasic kinetics (e.g., high- and low-affinity phases) suggest involvement of multiple CYP isoforms. To isolate high-affinity activities:

- Use substrate concentrations below the Km of the low-affinity phase (e.g., ≤10 µM).

- Conduct inhibition studies with isoform-selective inhibitors (e.g., quinidine for CYP2D6) to partition contributions .

- Data Contradiction Analysis : Variability in reported Km values may arise from differences in microsomal preparation or donor CYP phenotypes. Normalize data to CYP3A4/CYP2C19 protein levels or activity markers (e.g., midazolam hydroxylation for CYP3A4).

Q. What methodological approaches resolve discrepancies in reported contributions of CYP2D6 versus CYP3A4 to this compound metabolism?

- Methodological Answer :

- Correlation analysis : Compare metabolite formation rates with probe substrates (e.g., dextromethorphan for CYP2D6; midazolam for CYP3A4) across a panel of human liver microsomes.

- Inhibition assays : Use chemical inhibitors (e.g., quinidine for CYP2D6; itraconazole for CYP3A4) to quantify isoform-specific contributions.

- Genotype-phenotype studies : Stratify data by CYP2D6/CYP2C19 polymorphisms to assess metabolic variability .

Q. How do interspecies differences in CYP isoform expression impact the translatability of preclinical data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.